2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various research fields, including materials science, pharmaceuticals, and optoelectronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide typically involves the reaction of 2-aminopyridine with an aryl aldehyde. This reaction can be catalyzed by iodine or other catalysts, leading to the formation of the imidazo[1,5-a]pyridine core . The reaction conditions often include heating and the use of solvents like acetic acid or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of imidazo[1,5-a]pyridine N-oxide.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-b]pyridazine: Another related compound with different biological activities.
Uniqueness
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide is unique due to its specific substitution pattern and the presence of a bromide ion, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
61254-50-0 |
---|---|
Molekularformel |
C13H12BrN3 |
Molekulargewicht |
290.16 g/mol |
IUPAC-Name |
3-phenylimidazo[1,5-a]pyridin-4-ium-2-amine;bromide |
InChI |
InChI=1S/C13H12N3.BrH/c14-16-10-12-8-4-5-9-15(12)13(16)11-6-2-1-3-7-11;/h1-10H,14H2;1H/q+1;/p-1 |
InChI-Schlüssel |
QKIZQULXMVNNAH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[N+]3C=CC=CC3=CN2N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.